Cbz-N-amido-PEG4-acid Cbz-N-amido-PEG4-acid Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The protected amine can be deprotected by acidic conditions.
Brand Name: Vulcanchem
CAS No.: 756526-00-8
VCID: VC0522888
InChI: InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22)
SMILES: C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C19H29NO8
Molecular Weight: 399.44

Cbz-N-amido-PEG4-acid

CAS No.: 756526-00-8

Cat. No.: VC0522888

Molecular Formula: C19H29NO8

Molecular Weight: 399.44

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cbz-N-amido-PEG4-acid - 756526-00-8

Specification

CAS No. 756526-00-8
Molecular Formula C19H29NO8
Molecular Weight 399.44
IUPAC Name 3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22)
Standard InChI Key QGTQYXJCFILXDO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structure

Cbz-N-amido-PEG4-acid is a benzyl carbamate (Cbz) N-protected amino-dPEG®-acid that provides a short, single molecular weight discrete PEG spacer. The compound is characterized by its unique structure containing both a protected amine group and a terminal carboxylic acid, connected via a tetraethylene glycol chain. This structure allows for orthogonal chemical manipulations, making it particularly valuable in complex synthesis applications .

The compound is known by several synonyms in scientific literature, including:

  • CBZ-NH-PEG4-COOH

  • Z-NH-PEG4-CH2CH2COOH

  • CBZ-NH-PEG4-acid

  • Z-15-aMino-4,7,10,13-tetraoxapentadecacanoic acid

  • 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid 1-(phenylmethyl) ester

Physical and Chemical Properties

The fundamental characteristics of Cbz-N-amido-PEG4-acid are summarized in the following table:

PropertyValue
Chemical FormulaC19H29NO8
Molecular Weight399.44 g/mol
CAS Number756526-00-8
Physical FormLiquid
ColorColorless to light yellow
Boiling Point571.2±50.0 °C (Predicted)
Density1.188±0.06 g/cm³ (Predicted)
pKa4.28±0.10 (Predicted)
Spacer Length17 atoms, 19.2 Å
Purity>98% (commercial)

The compound contains two key functional groups: a Cbz-protected amino group and a terminal carboxylic acid. These groups are connected by a tetraethylene glycol spacer that provides flexibility and enhanced solubility in various media .

Structural Features and Functional Groups

The Carbobenzoxy (Cbz) Protecting Group

The Cbz protecting group (also called the Z protecting group) is one of the most popular protecting groups for amines in organic synthesis. This group confers several important properties to the molecule:

  • It provides stability under mildly basic and acidic conditions, allowing for selective manipulations of other functional groups .

  • It can be selectively removed under specific conditions, most commonly via hydrogenolysis using palladium black or palladium on carbon as catalysts .

  • It offers orthogonality to many other protecting groups commonly used in peptide synthesis, enabling complex, multistep synthetic pathways .

The PEG Spacer

The discrete PEG spacer in Cbz-N-amido-PEG4-acid consists of four ethylene glycol units, providing a well-defined spacer with precise molecular weight. This contrasts with polydisperse PEG derivatives that contain mixtures of different chain lengths. The key features of this dPEG spacer include:

  • Single molecular weight, allowing for more precise control in synthesis applications .

  • Enhanced hydrophilicity, improving solubility in aqueous media .

  • Specific length (17 atoms, 19.2 Å), providing optimal spacing for many applications .

  • Biocompatibility, making it suitable for biological applications and bioconjugation .

The Terminal Carboxylic Acid

The terminal carboxylic acid group serves as a reactive handle for further functionalization. It can react with primary amines in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form stable amide bonds . This reactivity is central to the compound's utility in bioconjugation and peptide synthesis applications.

Applications in Research and Synthesis

Peptide Synthesis

Cbz-N-amido-PEG4-acid is designed primarily for use in peptide synthesis, where it serves several important functions:

  • It acts as a spacer between peptide segments, providing flexibility and potentially reducing steric hindrance .

  • It can improve the solubility of hydrophobic peptides by introducing the hydrophilic PEG chain .

  • The orthogonal protection strategy allows for selective deprotection and sequential building of complex peptide structures .

Bioconjugation Applications

As a non-cleavable linker for bio-conjugation, Cbz-N-amido-PEG4-acid offers significant advantages:

  • It contains both a protected amine (which can be deprotected) and a carboxylic acid group, allowing for directional conjugation strategies .

  • The PEG spacer provides distance between conjugated molecules, potentially reducing steric interference .

  • Enhanced water solubility of conjugates due to the hydrophilic PEG chain .

  • The stability of the non-cleavable linker ensures durability of the conjugated products in various biological environments .

Reactivity and Chemical Manipulations

Conjugation Chemistry

The terminal carboxylic acid group enables various conjugation strategies:

  • Amide bond formation with primary amines using carbodiimide coupling agents (EDC, DCC) or other activators .

  • The resulting conjugates typically maintain high stability due to the non-cleavable nature of the linker .

  • Sequential deprotection and conjugation allow for the creation of complex molecular architectures with precise spatial arrangements .

Comparative Analysis

Comparison with Other PEG Derivatives

Cbz-N-amido-PEG4-acid offers several advantages compared to other PEG derivatives used in similar applications:

PropertyCbz-N-amido-PEG4-acidOther PEG Derivatives
Molecular DefinitionSingle compound with defined MWOften polydisperse mixtures
Functional GroupsProtected amine and carboxylic acidVarious, often less orthogonal
Spacer LengthDefined (17 atoms, 19.2 Å)Often variable or undefined
Protection StrategyOrthogonal to many groupsMay have compatibility issues
Deprotection MethodsMultiple options (hydrogenolysis, acid)Depends on specific derivative

Comparison with Related Compounds

Cbz-N-amido-PEG4-acid belongs to a family of similar compounds with varying PEG chain lengths:

  • Compared to Cbz-N-amido-PEG3-acid, it has a longer PEG chain, providing greater solubility and flexibility.

  • The four ethylene glycol units provide an optimal balance between flexibility and length for many applications, distinguishing it from shorter or longer variants.

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